Liriopesides B
Description
Background and Significance of Natural Products in Biomedical Research
Nature has perennially served as a vast repository of unique and complex chemical structures, which have been a cornerstone of drug discovery and biomedical research. Natural products, derived from sources such as plants, animals, and microorganisms, have historically provided the foundation for many life-saving drugs. Their inherent structural diversity and biological activity make them invaluable tools for understanding and modulating physiological and pathological processes. The exploration of these compounds continues to be a significant endeavor in the quest for novel therapeutic agents for a wide range of human diseases.
Overview of Steroidal Saponins (B1172615) as Bioactive Compounds
Among the diverse classes of natural products, steroidal saponins represent a prominent group of glycosides characterized by a steroidal aglycone linked to one or more sugar chains. These compounds are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities. Their amphipathic nature, conferred by the hydrophobic steroid backbone and the hydrophilic sugar moieties, allows them to interact with cell membranes and various cellular targets, leading to a range of pharmacological effects. Research has highlighted their potential as anti-inflammatory, anti-cancer, and immunomodulatory agents, underscoring their importance in biomedical science.
Research Rationale for Investigating Liriopesides B
This compound is a specific steroidal saponin (B1150181) that has been isolated from the tubers of plants such as Liriope platyphylla and Ophiopogon japonicus. medchemexpress.comspandidos-publications.com These plants have a history of use in traditional medicine. researchgate.net The initial interest in this compound stemmed from the known bioactive properties of steroidal saponins and the traditional medicinal uses of its plant sources. researchgate.netnih.gov Preliminary studies have indicated that this compound possesses noteworthy biological activities, including anti-oxidative, anti-aging, and anti-cancer effects, making it a compelling candidate for further in-depth investigation. medchemexpress.comtargetmol.comchemondis.comchemondis.combioscience.co.uk The compound, also known as Nolinospiroside F, has been the subject of research to elucidate its mechanisms of action and potential therapeutic applications. medchemexpress.comtargetmol.comchemondis.com
Detailed Research Findings
Subsequent research has delved into the specific effects of this compound on various cancer cell lines, providing valuable insights into its potential as an anti-cancer agent.
Anti-Cancer Activity in Ovarian Cancer
Studies on human ovarian cancer A2780 cells have demonstrated that this compound can inhibit cell growth in a dose- and time-dependent manner. chemfaces.comtandfonline.comtandfonline.com One study reported a maximum inhibitory rate of 94.462% at 120 hours of treatment. chemfaces.comtandfonline.com Furthermore, this compound was found to decrease the levels of cancer antigen 125 (CA125), a tumor marker, and alkaline phosphatase (AKP) activity in these cells. chemfaces.comtandfonline.comtandfonline.comtandfonline.comresearchgate.net The compound also prolonged the cell doubling time of A2780 cells. chemfaces.comtandfonline.com These findings suggest that this compound may exert its anti-cancer effects by inhibiting cell proliferation and inducing differentiation. tandfonline.com
Effects on Non-Small Cell Lung Cancer
In the context of non-small cell lung cancer (NSCLC), this compound has been shown to reduce the proliferation of H460 and H1975 cancer cells. spandidos-publications.comnih.gov Research indicates that the compound induces apoptosis (programmed cell death) and causes cell cycle arrest at the G1/S phase, preventing the cancer cells from progressing through the cell division cycle. spandidos-publications.comnih.gov Specifically, treatment with this compound led to an increase in the percentage of cells in the G1 phase. spandidos-publications.com The molecular mechanisms underlying these effects involve changes in the expression of key regulatory proteins. For instance, this compound treatment resulted in an increase in the expression of pro-apoptotic proteins like Bax, caspase-3, and caspase-8, while decreasing the expression of anti-apoptotic proteins Bcl-2 and Bcl-xl. nih.gov Additionally, the compound was found to downregulate the expression of programmed death-ligand 1 (PD-L1), a protein that helps cancer cells evade the immune system. spandidos-publications.comnih.gov
Biochemical and Cellular Mechanisms
Further mechanistic studies have revealed that this compound can influence critical cellular signaling pathways. In NSCLC cells, it has been observed to inhibit the mitogen-activated protein kinase (MAPK) and AKT signaling pathways, which are crucial for cell survival and proliferation. nih.gov The compound has also been reported to increase the activity of SIRT1, a protein involved in cellular processes like aging and metabolism. medchemexpress.comxcessbio.com Moreover, this compound has demonstrated antioxidant and bacteriostatic activities in vitro. chemfaces.com
Table 1: Investigated Bioactivities of this compound
| Biological Activity | Cell Line/Model | Key Findings |
| Anti-cancer | Human ovarian cancer A2780 cells | Inhibited cell growth, decreased CA125 and AKP levels, prolonged cell doubling time. chemfaces.comtandfonline.comtandfonline.comtandfonline.comresearchgate.net |
| Human non-small cell lung cancer (H460, H1975) | Reduced cell proliferation, induced apoptosis, caused G1/S cell cycle arrest, downregulated PD-L1. spandidos-publications.comnih.gov | |
| Anti-aging | Yeast | Extended lifespan via a pathway involving SOD and UTH1. medchemexpress.com |
| Anti-oxidative | In vitro assays | Demonstrated antioxidant properties. chemfaces.com |
| Bacteriostatic | Escherichia coli, Staphylococcus aureus | Showed inhibitory effects on both bacteria. chemfaces.com |
Structure
2D Structure
Properties
IUPAC Name |
(2S,3R,4R,5R,6R)-2-methyl-6-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-5',7,9,13-tetramethyl-14-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62O12/c1-17-9-12-39(46-16-17)18(2)28-26(51-39)15-25-23-8-7-21-13-22(49-35-33(44)31(42)29(40)19(3)47-35)14-27(38(21,6)24(23)10-11-37(25,28)5)50-36-34(45)32(43)30(41)20(4)48-36/h7,17-20,22-36,40-45H,8-16H2,1-6H3/t17-,18-,19-,20+,22+,23+,24-,25-,26-,27+,28-,29-,30-,31+,32-,33+,34+,35-,36-,37-,38-,39+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIQIULKBBCLIL-KJXSMTROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)OC7C(C(C(C(O7)C)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87425-34-1 | |
| Record name | (25S)-1beta-(6-Deoxy-beta-D-galactopyranosyloxy)-3beta-(alpha-L-rhamnopyranosyloxy)spirost-5-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Natural Origin and Botanical Context of Liriopesides B
Identification of Source Plants
Detailed phytochemical investigations have successfully isolated Liriopesides B from several related plant species.
Liriope platyphylla as a Primary Source
Liriope platyphylla, a medicinal plant found predominantly in China, Korea, and Japan, is a significant source of this compound. nih.gov The compound is isolated from the tuberous roots of the plant. nih.gov Research into the plant's bioactive constituents has highlighted steroidal saponins (B1172615), including this compound, as key components contributing to its biological properties. nih.gov
Liriope spicata var. prolifera as an Alternative Source
Liriope spicata var. prolifera is another confirmed botanical source of this compound. spandidos-publications.com Comparative studies analyzing the chemical profiles of different medicinal plants have specifically detected this compound in samples of Liriope spicata var. prolifera. nih.govresearchgate.netnih.gov
Ophiopogon japonicus as a Source
While the tuberous root of Ophiopogon japonicus is a well-known traditional medicine often used interchangeably with Liriope species, its status as a source of this compound is not definitively established. nih.gov In a comparative analysis of chemical components, this compound was notably found only in Liriope spicata var. prolifera samples and was not detected in the tested samples of Ophiopogon japonicus. nih.govresearchgate.netnih.gov This highlights the chemical distinctions that can exist even between closely related and functionally similar medicinal plants.
Ethnobotanical Significance and Traditional Uses of Source Plants
The plants from which this compound is isolated have a rich history of use in traditional medicine, particularly in Traditional Chinese Medicine (TCM).
| Plant Species | Traditional Name | Traditional Uses |
| Liriope platyphylla | Kuoyemaidonggen | Treatment for persistent coughs, asthma, neurodegenerative diseases, obesity, and diabetes. nih.govnih.govnih.gov The root is used as an antitussive, expectorant, and tonic. princeherb.com |
| Liriope spicata | Creeping Lilyturf | The root is traditionally considered an aphrodisiac, pectoral, and stimulant. pfaf.orgnaturalmedicinalherbs.net It is also utilized as a substitute for Ophiopogon japonicus for treating yin deficiency. wikipedia.org |
| Ophiopogon japonicus | Maidong | The root is used to nourish yin, promote body fluid production, moisten the lungs, and ease the mind. nih.govresearchgate.net It is prescribed for dry coughs, thirst, insomnia, and anxiety. nih.govresearchgate.netimpactfactor.org |
Contextualization within the Liriope and Ophiopogon Genera Chemical Constituents
The genera Liriope and Ophiopogon, often collectively referred to as liriopogons, are chemically complex and share many bioactive compounds due to their close botanical relationship. nih.govfrontiersin.org Their interchangeability in traditional medicine is largely based on these similar chemical profiles. uzh.ch
The primary classes of chemical constituents found in both genera are:
Steroidal Saponins : This is a major class of metabolites in both genera, and includes this compound, as well as compounds like ophiopogonin D and ruscogenin. nih.govnih.govnih.gov
Homoisoflavonoids : These compounds are abundant in both genera, although research suggests that Ophiopogon species are particularly rich in this class of molecules compared to Liriope species. nih.govuzh.ch Examples include methylophiopogonone A and methylophiopogonanone A. nih.gov
Polysaccharides : These complex carbohydrates are significant components that contribute to the medicinal effects of the plants. nih.govnih.gov
Beyond these major classes, the genera also contain a variety of other metabolites, including other types of flavonoids, phenols, and organic acids. nih.govfrontiersin.orgresearchgate.net The presence of this compound as a steroidal saponin (B1150181) is consistent with the established phytochemical profile of the Liriope genus.
Isolation, Characterization, and Analytical Methodologies for Liriopesides B
The journey from a plant source to a pure, characterized compound involves a multi-step process that leverages both classic and modern analytical techniques. For Liriopesides B, this process begins with its removal from the complex matrix of the plant's roots and culminates in a detailed understanding of its atomic arrangement.
Extraction and Purification Techniques
The initial step in obtaining this compound is its extraction from the tuberous roots of Liriope spicata var. prolifera. This is followed by a series of purification steps to isolate the compound from other phytochemicals.
The process typically commences with the use of organic solvents to draw out a wide range of compounds from the dried and powdered plant material. Methanol is a commonly used solvent for the initial extraction of steroidal glycosides from the roots of Liriope spicata. nih.gov Following the initial broad extraction, further solvent-based partitioning can be employed to narrow down the chemical classes of the extracted compounds. For instance, after a primary extraction, the resulting material may be subjected to further extraction with different solvents, such as ether, to remove unwanted substances like polysaccharides, thereby enriching the concentration of saponins (B1172615) like this compound. researchgate.net
Subsequent to extraction, chromatographic techniques are indispensable for the separation and purification of this compound from the crude extract. High-Performance Liquid Chromatography (HPLC) is a powerful tool used for this purpose. nih.govnih.gov A study detailing the simultaneous determination of nine chemical components, including this compound, in Liriope spicata var. prolifera utilized a pressurized liquid extraction method followed by HPLC with Diode Array Detection (DAD) and Evaporative Light Scattering Detection (ELSD). nih.govnih.gov This method has been validated for its linearity, sensitivity, precision, and accuracy, proving to be a reliable technique for isolating this compound. nih.govnih.gov In some protocols, semi-preparative HPLC is used for the final purification, with the purity of the isolated compound being verified by analytical HPLC, often achieving a purity of over 98%. google.com
Advanced Spectroscopic Characterization in Research
Once a pure sample of this compound is obtained, its molecular structure is elucidated using a suite of advanced spectroscopic techniques. These methods provide detailed information about the connectivity of atoms, molecular weight, and the types of chemical bonds present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules. For this compound, both ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) are employed to map out the carbon-hydrogen framework. nih.govchemfaces.com The chemical shifts, coupling constants, and correlation signals observed in various NMR experiments allow researchers to piece together the intricate structure of the steroidal aglycone and the attached sugar moieties. The identity of this compound isolated from the tuberous root of Liriope spicata var. prolifera has been confirmed through NMR spectroscopy. spandidos-publications.comnih.gov The data obtained from these analyses are compared with established spectral data to confirm the structure. chemfaces.com
Table 1: Illustrative ¹H-NMR and ¹³C-NMR Data for Key Structural Features of this compound
| Atom/Group | ¹H-NMR Chemical Shift (δ, ppm) | ¹³C-NMR Chemical Shift (δ, ppm) |
| Anomeric Proton (Sugar) | ~4.5-5.5 | ~100-110 |
| Steroidal Protons | ~0.7-2.5 | ~10-80 |
| Olefinic Proton | ~5.3 | ~120-140 |
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used. This table provides a generalized range for illustrative purposes.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is crucial for determining the molecular weight of this compound and for gaining insights into its structural components through fragmentation analysis. Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) have been utilized. nih.gov High-resolution mass spectrometry provides the exact molecular formula, which for this compound is C₃₉H₆₂O₁₂. chemfaces.comnih.gov Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecule and analyze the resulting pieces, which helps in confirming the sequence and linkage of the sugar units attached to the steroidal core. oup.com
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Technique |
| Molecular Formula | C₃₉H₆₂O₁₂ | High-Resolution MS |
| Molecular Weight | 722.90 | MS |
| Observed Mass [M+H]⁺ | 723.431 | UPLC-Q/TOF-MS |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would confirm the presence of hydroxyl (-OH) groups from the sugar residues and the steroidal backbone, as well as C-O (ether) linkages of the glycosidic bonds. nih.gov The presence of C-H bonds in the aliphatic steroid structure and any carbon-carbon double bonds would also be indicated by characteristic absorption bands in the IR spectrum.
Quantitative Analytical Methods in Research
High-Performance Liquid Chromatography-Diode Array Detector-Evaporative Light Scattering Detector (HPLC-DAD-ELSD) for Multi-Component Quantification
Given the limitations of UV detection for compounds like this compound, a combined analytical approach using High-Performance Liquid Chromatography (HPLC) coupled with both a Diode Array Detector (DAD) and an Evaporative Light Scattering Detector (ELSD) has been established as a robust method for simultaneous multi-component quantification in complex matrices, such as plant extracts. mdpi.comresearchgate.net This setup leverages the strengths of both detectors: the DAD for quantifying compounds with UV-absorbing chromophores (like homoisoflavonoids that may be present in the same extract) and the ELSD for universal detection of semi-volatile and non-volatile compounds, irrespective of their optical properties. mdpi.comresearchgate.net
The ELSD is particularly crucial for the accurate quantification of steroidal saponins like this compound, which lack a suitable chromophore. mdpi.com The detector operates by nebulizing the column eluent into a fine mist, evaporating the mobile phase, and then measuring the light scattered by the remaining solid analyte particles. This detection mechanism is independent of the analyte's spectral properties, making it a universal and effective tool for such compounds. mdpi.com
Research has demonstrated the development and validation of reliable HPLC-DAD-ELSD methods for the simultaneous determination of this compound alongside other steroidal saponins and homoisoflavonoids. mdpi.comresearchgate.net These methods are validated according to established guidelines for linearity, sensitivity (limit of detection and quantification), precision, repeatability, and accuracy. mdpi.com
For the analysis of this compound, specific ELSD conditions are optimized, including the drift tube temperature and the nebulizing gas (e.g., nitrogen) flow rate, to ensure optimal signal response and sensitivity. mdpi.com In a study quantifying nine components in plant extracts, the ELSD conditions for detecting this compound and other saponins were set to a drift tube temperature of 60 °C and a nitrogen gas flow rate of 1.5 mL/min. mdpi.com
The following table presents the validation data for the quantitative analysis of this compound using a validated HPLC-ELSD method. mdpi.com
| Parameter | Value |
| Regression Equation | y = 1.681x + 0.083 |
| Correlation Coefficient (r²) | 0.9989 |
| Linear Range (μg/mL) | 52.00 - 1300.00 |
| Limit of Detection (LOD) (μg/mL) | 13.00 |
| Limit of Quantification (LOQ) (μg/mL) | 52.00 |
| Table 1: Linear regression data, Limit of Detection (LOD), and Limit of Quantification (LOQ) for this compound using HPLC-ELSD. mdpi.com |
This validated HPLC-DAD-ELSD methodology provides a sensitive, precise, and accurate platform for the quantitative analysis of this compound in research settings, enabling the quality control and comparative analysis of botanical materials. mdpi.com For instance, such methods have been successfully applied to demonstrate that this compound is a characteristic component found specifically in Liriope spicata var. prolifera and is not detected in varieties of Ophiopogon japonicus. mdpi.comresearchgate.net
Biological Activities and Mechanistic Investigations of Liriopesides B Preclinical and in Vitro Studies
Anticancer Activities and Cellular Effects
Induction of Apoptosis
Modulation of Apoptosis-Associated Proteins
Liriopesides B has been shown in preclinical and in vitro studies to modulate the expression of key proteins involved in the apoptotic process. This modulation appears to be a critical component of its observed anti-cancer activity in various cell lines. The compound simultaneously encourages the production of proteins that promote cell death and suppresses those that inhibit it, effectively tipping the balance towards apoptosis.
Research has demonstrated that this compound treatment leads to a significant increase in the expression of several pro-apoptotic proteins. In studies involving human non-small cell lung cancer (NSCLC) cells (H460 and H1975), this compound was found to upregulate the expression of Bax, a key protein in the intrinsic apoptotic pathway. nih.govresearchgate.net This upregulation was also accompanied by an increase in the levels of cleaved caspase-3, caspase-8, and caspase-9. nih.govresearchgate.net The activation of these caspases is a hallmark of apoptosis, with caspase-8 being a key initiator of the extrinsic pathway and caspase-9 being central to the intrinsic pathway. Both pathways ultimately converge on the activation of caspase-3, the primary executioner caspase responsible for the cleavage of cellular substrates and the dismantling of the cell. nih.govfrontiersin.org
The table below summarizes the observed upregulation of pro-apoptotic proteins in response to this compound treatment in different cancer cell lines.
| Cell Line | Pro-apoptotic Protein | Observation |
| H460 (NSCLC) | Bax | Increased expression nih.govresearchgate.netresearchgate.net |
| H1975 (NSCLC) | Bax | Increased expression nih.govresearchgate.netresearchgate.net |
| H460 (NSCLC) | Cleaved Caspase-3 | Increased expression nih.gov |
| H1975 (NSCLC) | Cleaved Caspase-3 | Increased expression nih.gov |
| H460 (NSCLC) | Cleaved Caspase-8 | Increased expression nih.govresearchgate.net |
| H1975 (NSCLC) | Cleaved Caspase-8 | Increased expression nih.govresearchgate.net |
| H460 (NSCLC) | Cleaved Caspase-9 | Increased expression nih.gov |
| H1975 (NSCLC) | Cleaved Caspase-9 | Increased expression nih.gov |
Concurrently with the upregulation of pro-apoptotic proteins, this compound has been shown to decrease the expression of anti-apoptotic proteins. In both H460 and H1975 NSCLC cells, treatment with this compound resulted in a dose-dependent reduction in the levels of Bcl-2 and Bcl-xl. nih.govresearchgate.netnih.gov These proteins are crucial for maintaining mitochondrial integrity and preventing the release of pro-apoptotic factors. By downregulating Bcl-2 and Bcl-xl, this compound facilitates the permeabilization of the mitochondrial outer membrane, a key step in the intrinsic apoptotic pathway. nih.gov Similar findings were observed in A2780 human ovarian cancer cells, where this compound significantly decreased the gene and protein expression of Bcl-2. nih.gov
The following table details the downregulation of anti-apoptotic proteins in various cancer cell lines following treatment with this compound.
| Cell Line | Anti-apoptotic Protein | Observation |
| H460 (NSCLC) | Bcl-2 | Decreased expression nih.govresearchgate.netnih.gov |
| H1975 (NSCLC) | Bcl-2 | Decreased expression nih.govresearchgate.netnih.gov |
| H460 (NSCLC) | Bcl-xl | Decreased expression nih.govresearchgate.netnih.gov |
| H1975 (NSCLC) | Bcl-xl | Decreased expression nih.govresearchgate.netnih.gov |
| A2780 (Ovarian) | Bcl-2 | Decreased gene and protein expression nih.gov |
A downstream event following caspase activation is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP by activated caspases, particularly caspase-3, is considered a hallmark of apoptosis. Studies have shown that treatment of H460 and H1975 NSCLC cells with this compound leads to an increase in the levels of cleaved PARP. nih.govresearchgate.net This indicates that the apoptotic cascade initiated by this compound is fully executed, leading to the inactivation of key cellular maintenance proteins and contributing to cell death. frontiersin.org
The modulation of Bax and Bcl-2 family proteins by this compound strongly suggests the involvement of the mitochondrial pathway in its apoptotic mechanism. nih.gov Further investigations have confirmed this hypothesis. In H460 and H1975 cells, this compound treatment was shown to induce a significant loss of mitochondrial membrane potential in a dose-dependent manner. nih.gov This depolarization of the mitochondrial membrane is a critical event that precedes the release of cytochrome c into the cytoplasm, which in turn activates the caspase cascade. nih.govfrontiersin.org The observed release of cytochrome c from the mitochondria into the cytoplasm in this compound-treated cells further solidifies the role of the mitochondrial pathway in the compound's pro-apoptotic effects. nih.gov
The tumor suppressor protein p53 is a key regulator of apoptosis, and its activation can initiate the intrinsic apoptotic pathway. frontiersin.org While direct mechanistic studies are ongoing, some evidence suggests a potential role for p53 in this compound-induced apoptosis. In A2780 ovarian cancer cells, it has been suggested that this compound may activate Bcl-2 via the upregulation of p53, thereby initiating the intrinsic apoptotic pathway. nih.gov This proposed mechanism involves p53-mediated transcriptional regulation of pro-apoptotic genes, leading to the activation of the caspase cascade and subsequent cell death. nih.govspandidos-publications.com
Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been found to cause cell cycle arrest in cancer cells. In human non-small cell lung cancer cells (H460 and H1975), treatment with this compound led to an arrest in the G1 phase of the cell cycle. nih.govnih.gov This was accompanied by a decrease in the expression of key G1/S checkpoint proteins, including Cyclin D1, Cyclin D3, and CDK6, and an increase in the expression of the cyclin-dependent kinase inhibitor p21. nih.gov Similarly, in A2780 human ovarian cancer cells, this compound induced cell cycle arrest at the G1 phase. nih.gov This effect was associated with an upregulation of the cell cycle regulatory factors p21 and p27. spandidos-publications.com By halting the progression of the cell cycle, this compound prevents cancer cells from proliferating, complementing its pro-apoptotic activity.
The table below summarizes the effects of this compound on cell cycle progression in different cancer cell lines.
| Cell Line | Effect on Cell Cycle | Associated Protein Changes |
| H460 (NSCLC) | G1 phase arrest nih.govnih.gov | ↓ Cyclin D1, ↓ Cyclin D3, ↓ CDK6, ↑ p21 nih.gov |
| H1975 (NSCLC) | G1 phase arrest nih.govnih.gov | ↓ Cyclin D1, ↓ Cyclin D3, ↓ CDK6, ↑ p21 nih.gov |
| A2780 (Ovarian) | G1 phase arrest nih.gov | ↑ p21, ↑ p27 spandidos-publications.com |
Induction of G1/S Phase Arrest
This compound has been shown to impede the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/S transition point. nih.govnih.gov This effect has been observed in various cancer cell lines, including non-small cell lung cancer (NSCLC) cells (H460 and H1975) and human ovarian cancer cells (A2780). nih.govnih.gov
In NSCLC cells, treatment with this compound led to a concentration-dependent increase in the proportion of cells in the G1 phase. nih.govresearchgate.net For instance, in H460 cells, the percentage of cells in the G1 phase increased from 59.5% in untreated cells to 87.4% in cells treated with 60 µM of this compound. A similar trend was observed in H1975 cells, where the G1 population increased from 46.2% to 74.0% under the same conditions. nih.govresearchgate.net This accumulation of cells in the G1 phase signifies an inhibition of their progression into the S phase, where DNA replication occurs, thereby halting cell division. nih.govyoutube.com
Similarly, in A2780 ovarian cancer cells, this compound induced G1 phase arrest after 24, 48, and 72 hours of treatment. nih.govnih.gov The most significant G1 arrest was observed after 24 hours of treatment, with the percentage of cells in the G1 phase reaching a maximum. nih.gov This consistent finding across different cancer cell types underscores the role of this compound as a potent inducer of G1/S phase cell cycle arrest.
| Cell Line | Concentration | Duration | Effect on G1 Phase | Reference |
|---|---|---|---|---|
| H460 (NSCLC) | 60 µM | 24 h | Increase from 59.5% to 87.4% | nih.govresearchgate.net |
| H1975 (NSCLC) | 60 µM | 24 h | Increase from 46.2% to 74.0% | nih.govresearchgate.net |
| A2780 (Ovarian) | 10xIC50 | 24 h | Maximum G1-phase percentage of 70.720% | nih.gov |
Induction of G2/M Phase Arrest (at specific concentrations/time points)
While the primary effect of this compound on the cell cycle is G1/S arrest, some studies have reported an induction of G2/M phase arrest under specific experimental conditions. nih.gov In A2780 ovarian cancer cells, treatment with a high concentration of this compound (10xIC50) for an extended period (72 hours) resulted in the cell cycle being blocked at the G2/M phase. nih.gov This suggests that the impact of this compound on cell cycle progression can be context-dependent, influenced by both the concentration of the compound and the duration of exposure. The transition from G2 to M phase is a critical checkpoint, and its arrest prevents cells from entering mitosis. youtube.com
Regulation of Cell Cycle Regulatory Proteins
The ability of this compound to arrest the cell cycle is intrinsically linked to its modulation of key cell cycle regulatory proteins. These proteins, including cyclin-dependent kinase inhibitors (CKIs) and cyclin/CDK complexes, govern the orderly progression through the different phases of the cell cycle.
A consistent finding in studies investigating the mechanism of this compound-induced cell cycle arrest is the upregulation of p21, a potent CKI. nih.govnih.govresearchgate.netspandidos-publications.com In human ovarian cancer cells (A2780), treatment with this compound led to a dose-dependent increase in the mRNA expression of p21, with a maximum fold-change of 34.303 compared to control cells. nih.govspandidos-publications.com Similarly, in H1975 NSCLC cells, this compound treatment resulted in increased expression of p21. nih.govresearchgate.net The p21 protein plays a crucial role in halting cell cycle progression at the G1/S and G2/M checkpoints by inhibiting the activity of cyclin/CDK complexes. nih.gov
In addition to p21, this compound has also been found to upregulate the expression of p27, another important CKI. nih.govspandidos-publications.com In A2780 ovarian cancer cells, this compound treatment resulted in a dose-dependent increase in the mRNA levels of p27, with a maximum fold-change of 8.767. nih.govspandidos-publications.com Like p21, p27 inhibits the activity of cyclin/CDK complexes, thereby contributing to the G1 phase arrest observed upon this compound treatment. youtube.com
The progression from the G1 to the S phase of the cell cycle is driven by the activity of Cyclin D/CDK4/6 complexes. youtube.com this compound has been shown to induce G1/S phase arrest by downregulating key components of this signaling pathway. nih.govresearchgate.net In both H460 and H1975 NSCLC cells, treatment with this compound decreased the expression of Cyclin D1, Cyclin D3, and CDK6. nih.govresearchgate.net This downregulation of Cyclin D/CDK6 signaling components prevents the phosphorylation of the retinoblastoma protein (Rb), a crucial step for the G1/S transition, ultimately leading to cell cycle arrest. researchgate.net
| Protein | Effect | Cell Line | Reference |
|---|---|---|---|
| p21 | Upregulation | A2780, H1975 | nih.govnih.govresearchgate.netspandidos-publications.com |
| p27 | Upregulation | A2780 | nih.govspandidos-publications.com |
| Cyclin D1 | Downregulation | H460, H1975 | nih.govresearchgate.net |
| Cyclin D3 | Downregulation | H460, H1975 | nih.govresearchgate.net |
| CDK6 | Downregulation | H460, H1975 | nih.govresearchgate.net |
Modulation of Autophagy
Beyond its effects on the cell cycle, this compound has been found to modulate autophagy, a cellular process of self-digestion that can either promote cell survival or lead to cell death. nih.govnih.gov In H460 and H1975 NSCLC cells, treatment with this compound led to an increase in autophagy. nih.gov This was evidenced by the observation of notable LC3 puncta, a hallmark of autophagosome formation. nih.gov
The induction of autophagy by this compound appears to be mediated through the AMPK-mTOR signaling pathway. nih.gov Western blot analysis revealed that this compound treatment reduced the levels of phosphorylated mTOR (p-mTOR) and increased the phosphorylation of AMPKα and ULK1. nih.gov The AMPK/mTOR pathway is a central regulator of autophagy, and its modulation by this compound suggests a complex interplay between cell cycle arrest, apoptosis, and autophagy in the cellular response to this compound. nih.gov
Inhibition of Cancer Cell Migration and Invasion
This compound has demonstrated the ability to inhibit metastasis-associated behaviors in cancer cells. researchgate.netnih.govspandidos-publications.comnih.gov Preclinical research shows that the compound can suppress the migration and invasion of cancer cells, which are crucial steps in the metastatic cascade. nih.govnih.govbiomedres.us This inhibitory effect has been observed in a dose-dependent manner, suggesting that higher concentrations of this compound lead to a greater reduction in the invasive potential of cancer cells. researchgate.netnih.gov
The inhibitory effects of this compound on cancer cell migration and invasion have been quantitatively assessed using Transwell chamber assays. researchgate.netnih.govnih.gov This method involves seeding cancer cells in an upper chamber and measuring their ability to move through a microporous membrane, sometimes coated with a matrix gel like Matrigel to simulate invasion through the basement membrane, towards a chemoattractant in the lower chamber. youtube.com In studies on A2780 human ovarian cancer cells, this compound significantly decreased the rate of both invasion and chemotactic movement in a dose-dependent fashion. nih.govnih.gov At certain concentrations, the invasive capacity of the cells was almost completely abrogated. nih.gov
A key molecular mechanism underlying the anti-metastatic effect of this compound is the upregulation of E-cadherin. nih.govspandidos-publications.com E-cadherin is a crucial cell-cell adhesion molecule, and its loss is a hallmark of the epithelial-mesenchymal transition (EMT), a process that enables cancer cells to become motile and invasive. By increasing the expression of E-cadherin, this compound helps to maintain the epithelial phenotype and reduce cell motility. Studies have shown that treatment with this compound significantly increases the mRNA and protein expression levels of E-cadherin in A2780 ovarian cancer cells. researchgate.netnih.govspandidos-publications.comnih.gov In fact, among several genes analyzed, E-cadherin showed the most significant increase in expression, indicating it may be an important target in the compound's anti-metastatic activity. nih.govspandidos-publications.com
| Cell Line | Effect Observed | Assessment Method | Key Molecular Change | Reference |
|---|---|---|---|---|
| A2780 (Ovarian Cancer) | Inhibition of cell invasion and chemotaxis | Transwell chamber assay | Upregulation of E-cadherin (mRNA and protein) | researchgate.netnih.govspandidos-publications.comnih.gov |
Cancer Cell Line Specificity in Research Models
The anti-cancer properties of this compound have been investigated in various cancer cell lines, demonstrating its potential across different tumor types. uea.ac.uk Research has specifically highlighted its efficacy in models of human ovarian cancer and non-small cell lung cancer. nih.govspandidos-publications.comnih.govnih.gov
Significant research into the effects of this compound has been conducted using non-small cell lung cancer (NSCLC) cell lines, particularly H460 and H1975. nih.govnih.govspandidos-publications.comdp.tech In these cell lines, this compound has been shown to decrease cell viability and proliferation in a dose-dependent manner. nih.govspandidos-publications.com Furthermore, the compound induces apoptosis (programmed cell death) and causes cell cycle arrest at the G1/S phase. nih.govnih.govresearchgate.net Critically, the induction of autophagy via the AMPKα-mTOR signaling pathway has also been demonstrated in both H460 and H1975 cells, highlighting a key mechanism of action in this specific cancer type. nih.govscialert.net
Ovarian Cancer Cell Lines (e.g., A2780)
In studies involving the human ovarian cancer cell line A2780, this compound has been shown to possess significant anti-cancer capabilities. researchgate.netnih.govresearchgate.net Research indicates that it can inhibit cell proliferation in a dose- and time-dependent manner, with one study reporting a maximum inhibitory rate of 94.462% after 120 hours of treatment. researchgate.net This inhibitory effect is accompanied by a reduction in the levels of cancer antigen 125 (CA125) and alkaline phosphatase (AKP) activity. researchgate.netresearchgate.net
Furthermore, this compound has been observed to impede the invasion and chemotactic movement of A2780 cells. nih.govspandidos-publications.com Mechanistically, the compound induces cell cycle arrest at the G1 phase and promotes apoptosis. researchgate.netnih.govspandidos-publications.com This is supported by findings that show an increase in the mRNA and protein expression of cell cycle inhibitors p21 and p27, as well as E-cadherin, while the expression of the anti-apoptotic protein BCL-2 is decreased. nih.govspandidos-publications.com The IC50 value for this compound against A2780 cells has been reported to be 29.355 μM. uea.ac.uk
Table 1: Effects of this compound on A2780 Ovarian Cancer Cells
| Activity | Observation | Supporting Evidence |
|---|---|---|
| Inhibition of Proliferation | Dose- and time-dependent inhibition of cell growth. | Maximum inhibitory rate of 94.462% at 120h. researchgate.net |
| Metastasis-Associated Behavior | Inhibition of cell invasion and chemotactic movement. | Dose-dependent inhibition observed in transwell assays. nih.govspandidos-publications.com |
| Cell Cycle Arrest | Induces cell cycle arrest at the G1 phase. | Increased expression of p21 and p27. nih.govspandidos-publications.com |
| Apoptosis Induction | Promotes both early and late-stage apoptosis. | Decreased BCL-2 expression. nih.govspandidos-publications.com |
| Biomarker Modulation | Decreased levels of CA125 and AKP activity. | Dose-dependent reduction. researchgate.net |
Pancreatic Cancer Cells (in combination studies)
The therapeutic potential of this compound has also been explored in the context of pancreatic cancer, particularly in combination with the standard chemotherapeutic agent, gemcitabine (B846). nih.gov Studies have revealed that the combination of this compound and gemcitabine synergistically reduces the viability of pancreatic cancer cells. nih.gov This combination therapy also demonstrates potent inhibitory effects on pancreatic cancer stem cells. nih.gov
The enhanced efficacy of this combination is attributed to a more pronounced inhibition of key survival signaling pathways, including protein kinase B (Akt) and nuclear factor kappa B (NF-κB), compared to treatment with either agent alone. nih.gov Consequently, the downstream anti-apoptotic molecules B-cell lymphoma 2 (Bcl-2) and survivin are more effectively downregulated. nih.gov These findings suggest that this compound could serve as a chemosensitizer, potentially improving the therapeutic outcomes of gemcitabine in pancreatic cancer treatment. researchgate.netnih.gov
Table 2: Effects of this compound in Combination with Gemcitabine on Pancreatic Cancer Cells
| Activity | Observation | Mechanism |
|---|---|---|
| Synergistic Cytotoxicity | Enhanced reduction in the viability of pancreatic cancer cells. | Not explicitly detailed, but likely involves complementary mechanisms of action. |
| Inhibition of Cancer Stem Cells | Potent inhibitory effects observed. | Not explicitly detailed. |
| Apoptosis Induction | Strong increase in apoptosis. | Potent inhibition of Akt and NF-κB pathways, leading to downregulation of Bcl-2 and survivin. nih.gov |
| Inhibition of Metastasis | Strong decrease in cell migration and invasion. | Not explicitly detailed. |
Molecular Signaling Pathway Perturbations
The anti-cancer effects of this compound are underpinned by its ability to modulate several critical intracellular signaling pathways that govern cell proliferation, survival, and immune response.
Inhibition of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway (ERK1/2, p38/MAPK, c-JNK)
In non-small cell lung cancer (NSCLC) cells, this compound has been shown to inhibit the MAPK signaling pathway. nih.gov Specifically, it decreases the phosphorylation of ERK1/2 in a dose-dependent manner while increasing the phosphorylation of p38/MAPK and JNK. nih.gov The differential modulation of these kinases is significant, as ERK1/2 is typically associated with cell survival, while the activation of p38/MAPK and JNK is often linked to the induction of apoptosis. nih.gov
Inhibition of AKT Signaling Pathway
This compound also exerts its anti-tumor effects by inhibiting the AKT signaling pathway. nih.gov In NSCLC cells, treatment with this compound leads to a dose-dependent decrease in the phosphorylation of AKT. nih.gov In pancreatic cancer cells, the combination of this compound and gemcitabine results in a more potent inhibition of AKT than either agent alone. nih.gov The AKT pathway is a crucial regulator of cell survival, and its inhibition by this compound likely contributes to the observed induction of apoptosis in cancer cells. researchgate.netnih.gov
Activation of AMP-Activated Protein Kinase alpha (AMPKα)-mTOR Signaling Pathway
This compound has been found to induce autophagy in NSCLC cells through the activation of the AMPKα-mTOR signaling pathway. nih.gov Treatment with this compound increases the phosphorylation of AMPKα and its downstream target ULK1, while reducing the phosphorylation of mTOR. nih.govscialert.net This activation of AMPKα and subsequent inhibition of mTOR are key events in the initiation of autophagy, a cellular process that can, under certain contexts, lead to cell death. nih.gov
Downregulation of Programmed Death-Ligand 1 (PD-L1) Expression
A significant finding is the ability of this compound to downregulate the expression of Programmed Death-Ligand 1 (PD-L1) at both the transcriptional and translational levels in NSCLC cells. nih.govnih.gov PD-L1 is a critical immune checkpoint protein that, when overexpressed on tumor cells, can bind to the PD-1 receptor on T-cells, leading to T-cell exhaustion and immune evasion by the tumor. nih.gov By inhibiting PD-L1 expression, this compound may help to restore the anti-tumor immune response. nih.gov
Interplay with Retinoblastoma Protein Phosphorylation
This compound has been shown to interfere with the cell cycle of cancer cells, specifically by inducing a G1/S phase arrest. researchgate.netnih.gov This is achieved, in part, through the downregulation of the phosphorylation of the retinoblastoma (Rb) protein. nih.govresearchgate.net The retinoblastoma protein is a crucial tumor suppressor that controls the cell cycle by halting it at the G1 checkpoint. When phosphorylated, Rb becomes inactive, allowing the cell cycle to proceed.
In preclinical studies involving human non-small cell lung cancer (NSCLC) cells (H1975 and H460 lines), treatment with this compound led to a decrease in the levels of phosphorylated Rb. nih.gov This dephosphorylation keeps the Rb protein in its active, growth-suppressive state. The reduction in Rb phosphorylation is associated with a concurrent decrease in the expression of key cell cycle proteins, including cyclin D1, cyclin D3, and cyclin-dependent kinase 6 (CDK6). researchgate.netnih.gov These proteins are responsible for phosphorylating and thereby inactivating Rb. By downregulating these kinases, this compound ensures that Rb remains active, effectively preventing cells from transitioning from the G1 to the S phase of the cell cycle. nih.gov
Furthermore, the upregulation of p21, a cyclin-dependent kinase inhibitor, has been observed in H1975 cells treated with this compound. researchgate.netnih.gov The p21 protein can also prevent the phosphorylation of Rb by inhibiting the activity of cyclin/CDK complexes. This multi-faceted approach solidifies the G1 phase arrest, thereby inhibiting cancer cell proliferation. nih.gov In A2780 human ovarian cancer cells, this compound was also found to cause cell cycle arrest at the G1 phase and upregulate the expression of p21 and p27, further supporting this mechanism. nih.gov
Table 1: Effect of this compound on Cell Cycle Regulatory Proteins
| Cell Line | Treatment | Effect on Rb Phosphorylation | Effect on Cyclin D1/D3 & CDK6 | Effect on p21 | Outcome | Reference |
|---|---|---|---|---|---|---|
| H1975 | This compound | Decreased | Decreased | Increased | G1/S Phase Arrest | researchgate.netnih.gov |
| H460 | This compound | Decreased | Decreased | Atypical expression | G1/S Phase Arrest | researchgate.netnih.gov |
| A2780 | This compound | Not specified | Not specified | Increased (p21 & p27) | G1 Phase Arrest | nih.gov |
Other Biological Activities (Mechanistic Focus)
Antioxidant Mechanisms
In the context of its anti-aging effects, the antioxidant activity of this compound is a key factor. medchemexpress.commedchemexpress.com Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a major contributor to the aging process and various diseases. By acting as an antioxidant, this compound may help to mitigate this damage.
Furthermore, some studies suggest a link between the antioxidant properties of compounds from the Liriope genus and their ability to modulate signaling pathways involved in the cellular stress response. semanticscholar.org For instance, the activation of SIRT1, which is discussed in more detail below, is closely linked to the regulation of cellular responses to oxidative stress. nih.gov While direct mechanistic studies on this compound's specific antioxidant pathways are ongoing, its classification as an antioxidant compound is well-supported. medchemexpress.comgoogle.com
Bacteriostatic Mechanisms (e.g., against Escherichia coli and Staphylococcus aureus)
Currently, there is limited direct evidence from the provided search results detailing the specific bacteriostatic mechanisms of this compound against Escherichia coli and Staphylococcus aureus. While the broader class of saponins (B1172615), to which this compound belongs, is known to possess antimicrobial properties, specific studies on this compound's activity against these particular bacteria are not extensively covered in the available literature.
It is important to note that other compounds have been shown to be effective against these bacteria. For instance, Perillen has demonstrated strong resistance activity against both Staphylococcus aureus and E. coli. tmu.edu.cn Additionally, studies on other natural products have explored their antagonistic properties against these common pathogens. nih.gov However, to ascertain the specific bacteriostatic mechanisms of this compound, further targeted research would be required.
Anti-aging Mechanisms (e.g., SIRT1 activity modulation)
This compound has been identified as a potent activator of Sirtuin 1 (SIRT1), a protein that plays a critical role in cellular health and longevity. semanticscholar.orgresearchgate.net SIRT1 is an NAD+-dependent deacetylase that targets numerous transcription factors to regulate a wide range of cellular processes, including inflammation, metabolism, and the response to oxidative stress. nih.govnih.gov
In vitro screening of a library of compounds from traditional Chinese medicines identified this compound as a significant SIRT1 activator, demonstrating a 65% activation rate in one study. semanticscholar.org The activation of SIRT1 is a key mechanism underlying the anti-aging effects of this compound. medchemexpress.commedchemexpress.com
By activating SIRT1, this compound can influence several pathways associated with aging. SIRT1 activation has been shown to protect mitochondrial function from oxidative damage, a hallmark of the aging process. semanticscholar.orgnih.gov It does so by regulating key proteins involved in mitochondrial biogenesis and the cellular response to oxidative stress. nih.gov This modulation of SIRT1 activity suggests that this compound may help to delay the onset of age-related cellular decline and associated diseases. researchgate.net
Table 2: Summary of Other Biological Activities of this compound
| Biological Activity | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| Antioxidant | Scavenging of reactive oxygen species (ROS) | Contributes to anti-aging effects by mitigating oxidative stress. | medchemexpress.commedchemexpress.com |
| Bacteriostatic | Not fully elucidated for E. coli and S. aureus | Limited direct evidence available. | |
| Anti-aging | SIRT1 activity modulation | Identified as a potent activator of SIRT1, which is involved in cellular longevity and stress response. | medchemexpress.commedchemexpress.comsemanticscholar.orgresearchgate.net |
Structure Activity Relationship Sar Studies of Liriopesides B
Analysis of Steroidal Saponin (B1150181) Core Structure in Bioactivity
The biological activity of steroidal saponins (B1172615) is significantly influenced by the structure of their aglycone, or sapogenin, core. semanticscholar.orguea.ac.uk This core is a 27-carbon steroid skeleton, and variations in this structure can lead to different biological effects. uea.ac.uk Steroidal saponins are primarily classified based on the structure of this aglycone into types such as spirostanol (B12661974), furostanol, and cholestane (B1235564). uea.ac.uknih.gov
Research indicates that the type of steroidal core is a crucial determinant of bioactivity. For instance, some studies have shown that spirostane-type saponins exhibit more potent antifungal activity compared to furostane and cholestane types. mdpi.com The spirostane skeleton, which is present in Liriopesides B, is often associated with significant biological activities. nih.govmdpi.com Spirostane saponins have demonstrated anti-infective properties against various pathogens and cytotoxic effects against cancer cell lines like HepG2 and MCF-7. nih.gov
The bioactivity of the steroidal core is also influenced by the presence and position of hydroxyl groups. For example, the addition of a hydroxyl group at the C-5 position of furostane saponins has been found to enhance their antifungal properties. mdpi.com While specific SAR studies on the this compound core are limited, the general principles derived from other steroidal saponins suggest that its spirostane structure is a key contributor to its observed biological effects, such as its antitumor activity in human ovarian and non-small cell lung cancer cells. nih.govuzh.ch
Table 1: Bioactivity Associated with Different Steroidal Saponin Cores
| Steroidal Saponin Core | Associated Biological Activities |
|---|---|
| Spirostane | Antifungal, Antibacterial, Cytotoxic, Anti-inflammatory semanticscholar.orgnih.govmdpi.com |
| Furostane | Antifungal (activity enhanced by C-5 hydroxylation) mdpi.com |
| Cholestane | Antitumor, Antifungal nih.govmdpi.com |
Influence of Glycosyl Moiety Composition (e.g., L-rhamnose, D-fucose)
In the case of this compound, the glycosyl group is composed of L-rhamnose and D-fucose. uea.ac.uk The specific composition and sequence of these sugars are thought to influence its bioactivity. For instance, a study on the antitumor activity of various spirostanol-type steroidal saponins highlighted the importance of the glycosyl composition. uea.ac.uk this compound exhibited an IC50 value of 29.355 μM against ovarian cancer A2780 cells. uea.ac.uk In comparison, other spirostanol saponins with different sugar combinations, such as T-17 (composed of L-rhamnose and D-xylose), showed potent inhibition of gastric cancer cells. uea.ac.uk Similarly, polyphyllin VI and VII, which contain L-rhamnose and D-glucose, displayed strong antitumor activity against osteosarcoma and leukemia cells, respectively. uea.ac.uk
Table 2: Influence of Glycosyl Moiety on Antitumor Activity of Spirostanol Saponins
| Saponin | Glycosyl Moiety Composition | Cell Line | IC50 (μM) |
|---|---|---|---|
| This compound | L-rhamnose, D-fucose | Ovarian cancer (A2780) | 29.355 uea.ac.uk |
| T-17 | L-rhamnose, D-xylose | Gastric cancer (SGC-7901) | 8.56 uea.ac.uk |
| Polyphyllin VI | L-rhamnose, D-glucose | Osteosarcoma (U2OS) | 7.33 uea.ac.uk |
| Polyphyllin VII | L-rhamnose, D-glucose | Leukemia (K562) | 0.58 uea.ac.uk |
Comparative Analysis with Related Steroidal Saponin Classes (e.g., Spirostane, Isospirostane, Cholestane Saponins)
A comparative analysis of this compound with other classes of steroidal saponins further illuminates the structure-activity relationships. Steroidal saponins are broadly categorized based on their aglycone skeleton into types like spirostane, isospirostane, furostane, and cholestane. uea.ac.uknih.gov
Spirostane vs. Furostane Saponins: Research has indicated that the spirostane skeleton is often more biologically active than the furostane skeleton. For example, in a study comparing steroidal saponins from Allium ampeloprasum, those with a spirostane structure showed significant antifungal activity, while the furostane and cholestane saponins isolated from the same source were inactive. mdpi.com This suggests that the rigid, bicyclic spiroketal side chain of spirostanes is important for this particular bioactivity.
Spirostane vs. Cholestane Saponins: Cholestane saponins have also been noted for their antitumor properties. nih.gov However, a comparative analysis of their efficacy against different cancer types revealed that cholestane glycosides were more effective against certain carcinomas than spirostanol-type saponins. uea.ac.uk This indicates that different steroidal saponin classes may have varying degrees of effectiveness against specific cancer cell lines.
Isospirostane Saponins: Isospirostane saponins differ from spirostanes in the stereochemistry at the C-25 position. This subtle structural difference can also lead to variations in biological activity, although this is a less explored area of research compared to the broader classes.
The collective evidence underscores that the biological activity of a steroidal saponin like this compound is a complex interplay between its steroidal core and its sugar side chains. While its spirostane structure provides a foundation for its bioactivity, the specific nature of its L-rhamnose and D-fucose moieties likely modulates its potency and therapeutic potential.
Biosynthetic Pathways and Precursor Research
Proposed Biosynthetic Routes to Liriopesides B
This compound is a member of the spirostanol (B12661974) class of steroidal saponins (B1172615). uea.ac.uk Its biosynthesis is proposed to originate from the isoprenoid pathway, a fundamental route for producing a vast array of secondary metabolites in plants. Steroidal saponins are derived from five-carbon isoprene (B109036) units, specifically isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). semanticscholar.org
Plants utilize two primary pathways to synthesize these isoprene precursors:
The Mevalonate (MVA) Pathway: Primarily located in the cytoplasm, this pathway begins with the condensation of three acetyl-CoA molecules to form mevalonic acid, which is subsequently converted to IPP. semanticscholar.org
The Methylerythritol Phosphate (B84403) (MEP) or Deoxyxylulose Phosphate (DOXP) Pathway: Occurring in the plastids, this alternative route starts with pyruvate (B1213749) and glyceraldehyde-3-phosphate to produce IPP and DMAPP. semanticscholar.org
Following the formation of IPP and DMAPP, the pathway proceeds through several key stages:
Squalene Synthesis: IPP and DMAPP units are sequentially condensed to form geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and finally, two molecules of FPP are joined to create the 30-carbon triterpene, squalene.
Cyclization to Sterol Core: Squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256). This intermediate is then cyclized by cycloartenol (B190886) synthase (CAS) to produce cycloartenol, the primary precursor for most plant steroids. Subsequent enzymatic modifications convert cycloartenol into cholesterol.
Formation of the Spirostanol Skeleton: The cholesterol backbone is then subjected to a series of post-modificational reactions, including hydroxylation, oxidation, and rearrangement, to form the characteristic hexacyclic ABCDEF-ring system of the spirostane skeleton. semanticscholar.org
Glycosylation: The final step in the biosynthesis of this compound involves the attachment of sugar moieties to the steroidal aglycone. This process is catalyzed by UDP-glycosyltransferases (UGTs). This compound features a branched trisaccharide chain, indicating a sequence of specific glycosylation events to achieve the final structure. uea.ac.uk
This multi-step route, starting from basic metabolites and culminating in a complex glycosylated steroid, represents the proposed biosynthetic journey to this compound.
Identification of Key Enzymatic Steps in Biosynthesis
While the complete enzymatic sequence for this compound synthesis has not been fully elucidated, transcriptome analysis of Liriope muscari, a plant known to produce steroidal saponins, has provided significant insights into the key enzymes and regulatory factors involved. nih.govresearchgate.net These studies have identified numerous genes encoding enzymes that participate in the steroidal saponin (B1150181) biosynthetic pathway.
A high-throughput sequencing of the L. muscari transcriptome revealed 31 enzymes involved in the synthesis of steroidal saponins. nih.govresearchgate.net These can be categorized based on their role in the pathway.
| Enzyme Abbreviation | Enzyme Name | Role in Biosynthesis |
|---|---|---|
| AACT | Acetyl-CoA C-acetyltransferase | First step of the Mevalonate (MVA) pathway |
| DXS | 1-deoxy-D-xylulose-5-phosphate synthase | Key enzyme in the Methylerythritol Phosphate (MEP) pathway |
| DXR | 1-deoxy-D-xylulose-5-phosphate reductoisomerase | Second step of the MEP pathway |
| HMGR | Hydroxymethylglutaryl-CoA reductase | Rate-limiting enzyme in the MVA pathway |
| CAS | Cycloartenol synthase | Cyclization of 2,3-oxidosqualene to form the initial sterol core |
| DHCR7 | 7-dehydrocholesterol reductase | Involved in sterol modification |
| DHCR24 | 24-dehydrocholesterol reductase | Involved in sterol modification |
The research on L. muscari identified 16 enzymes involved in synthesizing the terpenoid skeleton, 3 in sesquiterpene and triterpene synthesis, and 12 related to steroidal compound synthesis. nih.govresearchgate.net
Chemical Synthesis and Analog Design Strategies
Approaches for Total Synthesis of Liriopesides B
A complete total synthesis of this compound has not yet been reported in peer-reviewed scientific literature. The total synthesis of such a complex natural product would require a multi-step process involving the stereoselective construction of the steroidal core and the subsequent glycosylation with the specific sugar units.
Challenges in the total synthesis would likely include:
Stereocontrol: The steroidal backbone of this compound contains multiple chiral centers that would need to be established with precise stereochemistry.
Glycosylation: The formation of the glycosidic linkages between the aglycone and the two sugar moieties (L-rhamnose and D-fucose) would require highly specific and stereoselective glycosylation methods to obtain the desired anomeric configuration. uea.ac.uk
Protecting Group Strategy: A complex protecting group strategy would be necessary to mask reactive functional groups on both the steroidal aglycone and the sugar molecules throughout the synthetic sequence.
While specific synthetic routes for this compound are not available, general strategies for the synthesis of other complex steroidal saponins (B1172615) could theoretically be adapted. uea.ac.uk These often involve the synthesis of the aglycone and the carbohydrate portions separately, followed by their coupling.
Development of Semi-Synthetic Pathways
Given the availability of this compound from natural sources, semi-synthetic approaches could offer a more practical route to novel derivatives. This would involve isolating the natural product and then chemically modifying it. However, there are no specific reports in the searched literature detailing the development of semi-synthetic pathways for this compound.
Potential semi-synthetic modifications could include:
Acylation or alkylation of the free hydroxyl groups on the sugar or steroid moieties.
Oxidation or reduction of specific functional groups.
Modification of the double bond in the steroidal core.
These modifications could be used to probe the structure-activity relationship (SAR) of the molecule and potentially lead to analogs with improved properties.
Rational Design and Synthesis of this compound Analogues
The rational design of this compound analogues is an area with limited published research. Such an endeavor would typically involve computational modeling to understand the interaction of this compound with its biological targets. Based on this understanding, new molecules with modified structures could be designed to enhance these interactions.
The synthesis of these rationally designed analogues would then follow, likely employing a combination of total and semi-synthetic methods. The goal would be to create a library of related compounds for biological screening.
Preclinical Evaluation of Analogues for Modified Bioactivity
As there are no reports on the synthesis of this compound analogues, there is consequently no information available on their preclinical evaluation.
Research on the natural compound itself has shown that this compound exhibits anti-cancer activity. For instance, it has been shown to inhibit the growth of human ovarian cancer A2780 cells and non-small cell lung cancer cells. nih.govnih.gov Studies have indicated that it can induce apoptosis and cause cell cycle arrest in cancer cells. nih.govnih.gov Specifically, in A2780 cells, this compound was found to inhibit metastasis and induce apoptosis. nih.gov In non-small cell lung cancer cells, it was observed to reduce proliferation and induce apoptosis and cell cycle arrest. nih.gov
The preclinical data for this compound provides a baseline for what might be expected from its analogues. Any future development of analogues would necessitate a thorough preclinical evaluation to determine if the modifications have led to improved efficacy, selectivity, or pharmacokinetic properties.
Preclinical Research Methodologies and Models Excluding Clinical Human Trials
In Vitro Cell Culture Models and Techniques
In vitro cell culture models are fundamental in preclinical research to investigate the cellular and molecular mechanisms of action of compounds like Liriopeside B. These models allow for controlled experiments on specific cell types, providing insights into a compound's potential therapeutic effects.
Cell Line Selection and Culture Conditions
The choice of cell line is critical and depends on the research question. For instance, in cancer research, cell lines derived from specific tumors are utilized. Studies on Liriopeside B have employed human ovarian cancer cells (A2780) and non-small cell lung cancer (NSCLC) cells (H460 and H1975). nih.govsemanticscholar.orgnih.gov These cell lines are selected based on characteristics relevant to the cancer being studied, such as the expression of specific biomarkers. semanticscholar.orgnih.gov
Standard cell culture conditions are maintained to ensure cell viability and reproducibility of results. A2780 cells, for example, are typically cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS), 100 µg/ml streptomycin (B1217042), and 100 IU/ml penicillin. nih.gov Similarly, H460 and H1975 cells are cultured in RPMI-1640 medium with 10% FBS and antibiotics. nih.gov All cell lines are maintained in a humidified incubator at 37°C with 5% CO2. nih.govnih.gov
| Cell Line | Cancer Type | Culture Medium | Supplements | Incubation Conditions |
| A2780 | Human Ovarian Cancer | DMEM | 10% FBS, 100 µg/ml streptomycin, 100 IU/ml penicillin | 37°C, 5% CO2 |
| H460 | Human Non-Small Cell Lung Cancer | RPMI-1640 | 10% FBS, penicillin (100 IU/ml), streptomycin (100 µg/ml) | 37°C, 5% CO2 |
| H1975 | Human Non-Small Cell Lung Cancer | RPMI-1640 | 10% FBS, penicillin (100 IU/ml), streptomycin (100 µg/ml) | 37°C, 5% CO2 |
Microscopic Techniques
Microscopy is an essential tool for visualizing the effects of Liriopeside B on cellular morphology and specific cellular processes.
Fluorescence Microscopy for LC3 Puncta: Autophagy, a cellular degradation process, can be monitored by observing the formation of LC3 (Microtubule-associated protein 1A/1B-light chain 3) puncta. nih.gov In cells treated with Liriopeside B, fluorescence microscopy can be used to visualize these puncta, indicating the induction of autophagy. nih.gov For example, notable LC3 puncta were observed in H460 and H1975 cells after treatment, suggesting that Liriopeside B may induce autophagy. nih.gov
Hoechst Staining for Apoptosis: Hoechst stains are fluorescent dyes that bind to DNA and are used to identify apoptotic cells. thermofisher.comlumiprobe.com Apoptotic cells often exhibit condensed and fragmented nuclei, which can be visualized by fluorescence microscopy after Hoechst staining. nih.govlumiprobe.com Studies have shown that treating A2780 cells with Liriopeside B for 48 hours induced apoptosis in a dose-dependent manner, as indicated by Hoechst 33258 staining. nih.govnih.gov Similarly, Hoechst 33342 staining revealed characteristic apoptotic morphological changes in H460 and H1975 cells treated with Liriopeside B. nih.gov
Molecular and Cellular Biology Techniques
To delve deeper into the mechanisms underlying the observed cellular effects of Liriopeside B, a range of molecular and cellular biology techniques are employed.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis
RT-qPCR is a highly sensitive method used to measure the expression levels of specific genes. thermofisher.comscirp.org This technique involves converting RNA into complementary DNA (cDNA) and then amplifying the cDNA in real-time to quantify the initial amount of RNA. In studies of Liriopeside B, RT-qPCR has been used to analyze changes in the expression of genes involved in metastasis, cell cycle regulation, and apoptosis. nih.govnih.govspandidos-publications.com
For instance, in A2780 ovarian cancer cells, treatment with Liriopeside B led to a significant, dose-dependent upregulation of E-cadherin, p21, and p27 mRNA levels, while the expression of the anti-apoptotic gene BCL-2 was downregulated. nih.govspandidos-publications.com Specifically, at the highest concentration tested, the expression of E-cadherin increased by 253.344-fold, p21 by 34.303-fold, and p27 by 8.767-fold, whereas BCL-2 expression was reduced to 0.240-fold of the control. nih.gov In non-small cell lung cancer cells, Liriopeside B was also found to decrease the expression of PD-L1 at the transcriptional level. nih.gov
| Gene | Cell Line | Effect of Liriopeside B | Fold Change (Max) |
| E-cadherin | A2780 | Upregulation | 253.344 |
| p21 | A2780 | Upregulation | 34.303 |
| p27 | A2780 | Upregulation | 8.767 |
| BCL-2 | A2780 | Downregulation | 0.240 |
| PD-L1 | H460, H1975 | Downregulation | Not specified |
Western Blotting for Protein Expression Analysis
Western blotting is a technique used to detect and quantify specific proteins in a sample. nih.govspandidos-publications.com It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest. This method is crucial for confirming that changes in gene expression observed by RT-qPCR translate to changes at the protein level.
In research on Liriopeside B, Western blotting has been used to analyze the expression of proteins involved in apoptosis, cell cycle control, and autophagy. nih.govsemanticscholar.orgnih.govspandidos-publications.com For example, in A2780 cells, Liriopeside B treatment resulted in increased protein levels of E-cadherin, p21, and p27, and decreased levels of BCL-2, consistent with the mRNA expression data. nih.govspandidos-publications.com In H460 and H1975 lung cancer cells, Liriopeside B treatment led to increased levels of pro-apoptotic proteins like Bax and cleaved caspases, and decreased levels of anti-apoptotic proteins like Bcl-2 and Bcl-xl. semanticscholar.org Furthermore, it was shown to reduce the phosphorylation of mTOR and increase the phosphorylation of AMPKα and ULK1, key regulators of autophagy. semanticscholar.org
| Protein | Cell Line | Effect of Liriopeside B |
| E-cadherin | A2780 | Increased |
| p21 | A2780 | Increased |
| p27 | A2780 | Increased |
| BCL-2 | A2780 | Decreased |
| Bax | H460, H1975 | Increased |
| Cleaved Caspases | H460, H1975 | Increased |
| Bcl-2 | H460, H1975 | Decreased |
| Bcl-xl | H460, H1975 | Decreased |
| p-mTOR | H460, H1975 | Decreased |
| p-AMPKα | H460, H1975 | Increased |
| p-ULK1 | H460, H1975 | Increased |
| LC3 | H460, H1975 | Increased |
Flow Cytometry for Cell Cycle Distribution and Apoptosis Quantification
Flow cytometry is a powerful technique that allows for the analysis of multiple characteristics of individual cells within a heterogeneous population. bio-rad-antibodies.com It is widely used to determine the distribution of cells in different phases of the cell cycle and to quantify the percentage of apoptotic cells. nih.govnih.govspandidos-publications.combio-rad-antibodies.com
Studies investigating Liriopeside B have utilized flow cytometry to demonstrate its effects on cell cycle progression and apoptosis. In A2780 cells, treatment with Liriopeside B caused cell cycle arrest at the G1 phase. nih.govspandidos-publications.com For example, after 24 hours of treatment, the percentage of cells in the G1 phase increased to a maximum of 70.720%. nih.gov Flow cytometry also confirmed that Liriopeside B induces apoptosis in these cells, particularly late apoptosis, in a dose-dependent manner. nih.govnih.govspandidos-publications.com In H460 and H1975 non-small cell lung cancer cells, Liriopeside B was shown to induce G1/S phase arrest in a concentration-dependent manner. nih.gov The percentage of H460 cells in the G1 phase increased from 59.5% in untreated cells to 87.4% in treated cells, and from 46.2% to 74.0% in H1975 cells. nih.gov Flow cytometry also revealed a significant increase in the proportion of apoptotic cells in both NSCLC cell lines following treatment with Liriopeside B. nih.gov
| Cell Line | Effect on Cell Cycle | Effect on Apoptosis |
| A2780 | G1 phase arrest | Induction of late apoptosis |
| H460 | G1/S phase arrest | Induction of apoptosis |
| H1975 | G1/S phase arrest | Induction of apoptosis |
Compound Names Mentioned:
Liriopeside B
E-cadherin
p21
p27
BCL-2
PD-L1
Bax
Bcl-xl
mTOR
AMPKα
ULK1
LC3
Biochemical Assays for Mechanistic Elucidation
Biochemical assays are crucial for understanding the molecular mechanisms through which Liriopeside B exerts its effects. These assays allow researchers to quantify changes in enzyme activities and biomarker levels in response to treatment with the compound.
Enzyme activity assays are used to determine the effect of Liriopeside B on specific enzymes involved in cellular processes. One such enzyme is Alkaline Phosphatase (ALP), which is implicated in various physiological and pathological processes, including cancer.
In a study involving human ovarian cancer A2780 cells, the activity of ALP was measured to assess the impact of Liriopeside B. nih.gov The results demonstrated that Liriopeside B could decrease the activity of ALP in these cells in a dose-dependent manner. nih.gov This finding suggests that the anti-proliferative effects of Liriopeside B in ovarian cancer may be partially mediated through the modulation of ALP activity. nih.govnih.gov
The general principle of an ALP activity assay involves the hydrolysis of a substrate, such as p-nitrophenyl phosphate (B84403) (pNPP), by ALP to produce a colored product, p-nitrophenol. sigmaaldrich.com The rate of color formation, which is measured spectrophotometrically, is directly proportional to the ALP activity in the sample. sigmaaldrich.comthermofisher.com
Table 1: Effect of Liriopeside B on Alkaline Phosphatase (AKP) Activity in A2780 Cells
| Treatment Group | AKP Activity |
|---|---|
| Control | Baseline Activity |
Quantification of specific biomarkers is another key aspect of preclinical research to evaluate the therapeutic potential of a compound. Cancer Antigen 125 (CA125) is a well-known tumor marker, particularly for ovarian cancer. cms.govmedicalsciencejournal.com
Studies have shown that Liriopeside B can significantly reduce the levels of CA125 in human ovarian cancer A2780 cells. nih.gov The decrease in CA125 levels was observed to be dose-dependent, indicating a direct relationship between the concentration of Liriopeside B and its effect on this biomarker. nih.gov This reduction in CA125 suggests that Liriopeside B may interfere with the growth and proliferation of ovarian cancer cells. nih.govnih.gov
The quantification of CA125 is typically performed using immunoassays, such as enzyme-linked immunosorbent assay (ELISA), which provide a sensitive and specific measurement of the biomarker's concentration in cell culture supernatants or other biological samples. medicalsciencejournal.com
Table 2: Effect of Liriopeside B on CA125 Levels in A2780 Cells
| Treatment Group | CA125 Level |
|---|---|
| Control | Baseline Level |
Combination Studies with Chemotherapeutic Agents (e.g., Gemcitabine)
To enhance therapeutic efficacy and potentially reduce toxicity, Liriopeside B has been investigated in combination with standard chemotherapeutic agents. Gemcitabine (B846) is a chemotherapy drug commonly used in the treatment of various cancers, including pancreatic cancer. nih.gov
A study investigating the combined effect of Liriopeside B and gemcitabine on human pancreatic cancer cells revealed a synergistic relationship. nih.gov The combination of the two agents resulted in a more potent inhibition of cancer cell viability compared to either agent alone. nih.gov This synergistic effect also extended to the inhibition of pancreatic cancer stem cells. nih.gov
Mechanistic studies showed that the combination of Liriopeside B and gemcitabine more effectively inhibited key survival pathways, including the protein kinase B (Akt) and nuclear factor kappa B (NF-κB) pathways. nih.gov This led to a stronger induction of apoptosis (programmed cell death) and a greater reduction in cell migration and invasion. nih.gov These findings suggest that Liriopeside B could be a valuable adjunct to gemcitabine-based chemotherapy, potentially improving treatment outcomes for pancreatic cancer. nih.gov
Considerations for In Vivo Preclinical Model Development (e.g., Xenograft Models for Efficacy Studies)
In vivo preclinical models are essential for evaluating the efficacy of a potential anti-cancer agent in a living organism before it can be considered for human trials. Xenograft models are a widely used tool in oncology research for this purpose. pharmacologydiscoveryservices.comherabiolabs.com
These models typically involve the implantation of human tumor cells into immunodeficient mice. pharmacologydiscoveryservices.comherabiolabs.com There are two main types of xenograft models:
Cell Line-Derived Xenografts (CDX): These models use established human cancer cell lines that are grown in culture and then injected into mice, either subcutaneously or orthotopically (into the organ of origin). pharmacologydiscoveryservices.comcrownbio.com
Patient-Derived Xenografts (PDX): In this approach, tumor tissue is taken directly from a patient and implanted into mice. pharmacologydiscoveryservices.comcrownbio.com PDX models are often considered to be more clinically relevant as they better retain the characteristics of the original human tumor. herabiolabs.com
For a compound like Liriopeside B, xenograft models would be instrumental in determining its anti-tumor activity in vivo. nih.gov Key parameters to be assessed in such studies would include tumor growth inhibition, reduction in tumor volume, and potential effects on metastasis. While specific in vivo studies on Liriopeside B using xenograft models are not detailed in the provided context, the development of such models would be a critical next step in its preclinical evaluation. nih.govnih.gov
Future Research Directions and Translational Perspectives for Liriopesides B
Further Elucidation of Upstream and Downstream Molecular Targets
While current research has identified several key signaling pathways affected by Liriopesides B, a more granular understanding of its direct molecular interactions is necessary. Future studies should aim to pinpoint the primary upstream protein or receptor targets with which this compound directly interacts. Techniques such as affinity chromatography, surface plasmon resonance, and computational molecular docking studies can be employed to identify and validate these binding partners.
Once upstream targets are identified, a comprehensive investigation into the downstream signaling cascades is crucial. This includes a detailed analysis of how this compound modulates the activity of key kinases, transcription factors, and other effector proteins. For instance, while it is known that this compound can inhibit the AKT and MAPK signaling pathways, the precise mechanisms of this inhibition, whether through direct kinase inhibition or modulation of upstream regulators, remain to be fully elucidated. nih.gov A deeper understanding of these molecular interactions will provide a more complete picture of its mechanism of action and may reveal novel therapeutic targets.
Comprehensive Understanding of Multi-Pathway Interactions (e.g., Apoptosis, Cell Cycle, Autophagy Crosstalk)
This compound has been shown to induce apoptosis, cause cell cycle arrest, and trigger autophagy in cancer cells. nih.govscialert.net These cellular processes are intricately interconnected, and understanding the crosstalk between them is essential for optimizing the therapeutic application of this compound.
Future research should focus on dissecting the interplay between these pathways. For example, studies could investigate whether the induction of autophagy by this compound is a pro-survival mechanism that counteracts its apoptotic effects or if it contributes to cell death. nih.govsemanticscholar.org Key questions to address include:
Does the G1/S phase cell cycle arrest induced by this compound sensitize cells to apoptosis? nih.govscialert.net
What is the temporal sequence of events following this compound treatment? Does apoptosis precede autophagy, or do they occur concurrently?
How does the modulation of specific signaling molecules, such as those in the AMPK-mTOR pathway, influence the balance between these cellular outcomes? nih.gov
Answering these questions will provide valuable insights into the complex cellular responses to this compound and may inform the development of combination therapies that can exploit these pathway interactions for enhanced anti-cancer efficacy.
Identification and Optimization of Novel this compound-Derived Therapeutics
While this compound itself shows promise, its therapeutic potential may be enhanced through medicinal chemistry approaches. uea.ac.uk The development of novel derivatives can aim to improve its pharmacological properties, such as bioavailability, target specificity, and potency, while potentially reducing off-target effects. uea.ac.uk
Structure-activity relationship (SAR) studies will be instrumental in this endeavor. By systematically modifying the chemical structure of this compound, researchers can identify the key functional groups responsible for its biological activity. This knowledge can then be used to design and synthesize new analogues with improved therapeutic profiles. For example, modifications to the glycosyl moieties or the steroidal backbone could significantly impact the compound's interaction with its molecular targets.
Advanced Preclinical Validation and Efficacy Studies
To bridge the gap between laboratory findings and clinical application, robust preclinical validation is essential. This involves moving beyond in vitro cell culture models to more complex and physiologically relevant systems. spandidos-publications.comresearchgate.netresearchgate.net
Advanced preclinical studies should include:
In vivo efficacy studies in animal models: Testing the anti-tumor activity of this compound and its derivatives in various cancer xenograft and patient-derived xenograft (PDX) models will provide crucial data on its in vivo potency and therapeutic window. frontiersin.orgbiomedres.us
Pharmacokinetic and pharmacodynamic (PK/PD) studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for determining appropriate dosing regimens and understanding its behavior in a biological system. uea.ac.uk
Toxicology studies: Comprehensive toxicity profiling in animal models is necessary to assess the safety of this compound and identify any potential adverse effects before it can be considered for human trials.
These advanced preclinical studies will provide the necessary data to support an Investigational New Drug (IND) application and pave the way for clinical trials.
Exploration of Synergistic Effects with Established Anti-cancer Agents
Combination therapy is a cornerstone of modern cancer treatment, often leading to improved efficacy and reduced drug resistance. Investigating the synergistic potential of this compound with existing anti-cancer drugs is a promising avenue for future research. nih.gov
Studies could explore combinations with:
Conventional chemotherapeutic agents: Combining this compound with drugs like gemcitabine (B846) or cisplatin (B142131) could enhance their cytotoxic effects and potentially overcome mechanisms of drug resistance. researchgate.netuea.ac.uk
Targeted therapies: Investigating the combination of this compound with inhibitors of specific signaling pathways, such as EGFR inhibitors in non-small cell lung cancer, could lead to more effective and durable responses. mdpi.com
Immunotherapies: Given that this compound has been shown to decrease the expression of PD-L1, an immune checkpoint protein, combining it with immune checkpoint inhibitors like anti-PD-1 antibodies could enhance the anti-tumor immune response. nih.govmdpi.com
Isobologram analysis and other methods can be used to quantitatively assess the synergistic, additive, or antagonistic effects of these combinations, providing a rational basis for the design of future clinical trials. researchgate.net
Development of Robust Structure-Activity Relationship Models for Drug Design
To guide the rational design of novel this compound-based therapeutics, the development of robust structure-activity relationship (SAR) models is crucial. These models aim to correlate the chemical structure of a compound with its biological activity, providing a predictive framework for designing more potent and selective molecules.
Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to build these models. By analyzing a dataset of this compound analogues and their corresponding biological activities, QSAR models can identify the key structural features that govern their anti-cancer effects. These models can then be used to virtually screen new compound libraries and prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.
Research into Biosynthesis and Sustainable Production Methods
As a natural product, the supply of this compound is dependent on its source plant, Liriope. To ensure a sustainable and scalable supply for future research and potential clinical use, research into its biosynthesis and alternative production methods is warranted.
Investigating the biosynthetic pathway of this compound in Liriope plants could open up possibilities for metabolic engineering to increase its production. This involves identifying the genes and enzymes responsible for its synthesis and potentially overexpressing them in the plant or a heterologous host system.
Furthermore, exploring synthetic or semi-synthetic routes to this compound could provide a more controlled and reliable source of the compound. While the total synthesis of complex natural products can be challenging, it offers the advantage of being able to produce large quantities of the compound and its analogues for further development.
Q & A
Q. What standardized assays are recommended to evaluate Liriopesides B’s anti-metastatic effects in vitro?
- Methodological Answer : Transwell migration/invasion assays are widely used. Key steps include:
- Seeding A2780 ovarian cancer cells in serum-free medium in the upper chamber.
- Treating cells with this compound (e.g., 1×IC50 to 10×IC50 concentrations) for 48 hours.
- Fixing migrated/invaded cells with methanol and staining with crystal violet.
- Quantifying cells using microscopy (400x magnification) and image analysis software.
- Statistical validation via ANOVA with post-hoc LSD tests (three replicates, p<0.01 significance) .
Q. How is apoptosis induction by this compound reliably quantified in cancer cell lines?
- Methodological Answer : Combine Annexin V-FITC/PI staining with flow cytometry:
- Harvest adherent and floating cells after 24–72 hours of treatment.
- Resuspend in binding buffer with Annexin V-FITC and PI (10 µl each).
- Analyze using a flow cytometer (e.g., Beckman Coulter FC500 MCL) to distinguish early (Annexin V+/PI−) and late (Annexin V+/PI+) apoptosis.
- Confirm morphological changes via Hoechst 33258 staining (chromatin condensation, apoptotic bodies) .
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound?
- Methodological Answer :
- Use one-way ANOVA with LSD post-hoc tests for multi-group comparisons (e.g., control vs. 1×IC50, 5×IC50, 10×IC50).
- Express data as mean ± standard deviation (SD) from triplicate experiments.
- Validate dose-response trends with regression analysis (e.g., IC50 calculation via nonlinear fitting) .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between gene and protein expression data in this compound studies?
- Methodological Answer :
- Perform parallel RT-qPCR and Western blot analyses for target genes (e.g., BCL-2, p21, p27).
- Normalize RT-qPCR data to GAPDH (2^-ΔΔCq method) and Western blot data to housekeeping proteins (e.g., GAPDH).
- Address post-transcriptional regulation by including time-course experiments (e.g., 24–72 hours) to track delayed protein expression.
- Validate using kinase inhibitors or siRNA to probe regulatory pathways .
Q. What mechanisms explain this compound’s dual role in cell cycle arrest and apoptosis induction?
- Methodological Answer :
- Cell Cycle Arrest : Measure upregulation of p21 and p27 (CDK inhibitors) via RT-qPCR/Western blot. This compound blocks G1/S transition by inhibiting CDK2/cyclin E complexes.
- Apoptosis : Assess BCL-2 downregulation and caspase activation. The compound triggers mitochondrial cytochrome C release, activating caspase cascades.
- Cross-validate using cell cycle synchronization (e.g., serum starvation) and apoptosis inhibitors (e.g., Z-VAD-FMK) .
Q. How should researchers address variability in this compound’s IC50 values across cell lines?
- Methodological Answer :
- Standardize culture conditions (e.g., serum concentration, passage number).
- Pre-test cell line sensitivity using MTT/CCK-8 assays.
- Account for genetic heterogeneity (e.g., p53 status in A2780 vs. other ovarian lines).
- Use combinatorial indices (e.g., Chou-Talalay method) to assess synergism with chemotherapeutics .
Notes for Methodological Rigor
- Compound Purity : Ensure this compound is stored at 2–8°C and dissolved in DMSO (<0.1% final concentration) to avoid solvent toxicity .
- Replicates : Use triplicate technical and biological replicates to account for intra-experiment variability .
- Ethical Compliance : For in vivo extensions, follow institutional guidelines for animal welfare and tumor xenograft protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
